![molecular formula C18H21NO B2803122 N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide CAS No. 2411244-32-9](/img/structure/B2803122.png)
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide” is a complex organic compound. It appears to contain a cyclopropyl group (a three-membered carbon ring), a cyclobutyl group (a four-membered carbon ring), and a 2-methylphenyl group (a phenyl group with a methyl substituent at the 2-position). The “but-2-ynamide” part suggests the presence of a four-carbon chain with a triple bond at the second carbon and an amide group at the end .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It contains multiple cyclic structures (cyclopropyl and cyclobutyl) and a linear chain (but-2-ynamide) with a triple bond. The presence of these different structural features would likely result in a variety of chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, solubility, and reactivity would likely be influenced by the presence of the cyclic structures and the triple bond .Scientific Research Applications
- Application : Recent research has explored asymmetric [3 + 2] photocycloadditions with cyclopropylamines using this compound. It serves as a catalyst, enabling the construction of all-carbon quaternary stereocenters from electron-rich and electron-neutral olefins. These reactions have practical implications in pharmaceuticals and asymmetric catalysis .
- Application : Theoretical studies have investigated the mechanism and regioselectivity of [3 + 2] cycloaddition reactions involving this compound. Understanding the underlying mechanisms aids in optimizing synthetic routes and predicting reactivity .
Asymmetric [3 + 2] Photocycloadditions
Mechanistic Insights
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-6-18(20)19(15-9-10-15)16-11-14(12-16)17-8-5-4-7-13(17)2/h4-5,7-8,14-16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSPCHQYSONIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C1CC1)C2CC(C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.